N-(4-methylphenyl)-2-nitrobenzamide

CAS No.: 50623-00-2

Cat. No.: VC8276484

Molecular Formula: C14H12N2O3

Molecular Weight: 256.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50623-00-2 |

|---|---|

| Molecular Formula | C14H12N2O3 |

| Molecular Weight | 256.26 g/mol |

| IUPAC Name | N-(4-methylphenyl)-2-nitrobenzamide |

| Standard InChI | InChI=1S/C14H12N2O3/c1-10-6-8-11(9-7-10)15-14(17)12-4-2-3-5-13(12)16(18)19/h2-9H,1H3,(H,15,17) |

| Standard InChI Key | FDDBCXOUHQZYFF-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

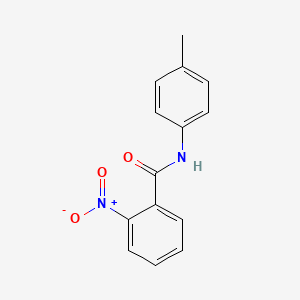

N-(4-Methylphenyl)-2-nitrobenzamide (CHNO) features a benzamide core with a nitro group (-NO) at the 2-position of the benzene ring and a 4-methylphenyl group attached to the amide nitrogen (Figure 1). The ortho-nitro substitution introduces steric hindrance and electronic effects that influence reactivity and intermolecular interactions .

Key structural attributes:

-

Molecular weight: 256.26 g/mol

-

logP: Estimated at 2.8–3.5, indicating moderate hydrophobicity .

-

Hydrogen bond donors/acceptors: 1 donor (amide NH) and 4 acceptors (amide carbonyl, nitro group) .

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data for N-(4-methylphenyl)-2-nitrobenzamide are unavailable, studies on analogous compounds, such as N-(4-methylphenyl)-2-(3-nitrobenzamido)benzamide, reveal that nitrobenzamides often form layered crystal structures stabilized by N–H···O and C–H···O hydrogen bonds . Infrared spectroscopy of related compounds shows characteristic bands:

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves a nucleophilic acyl substitution reaction between 4-methylaniline and 2-nitrobenzoyl chloride (Figure 2). A base, such as triethylamine or pyridine, neutralizes HCl generated during the reaction .

Representative procedure:

-

Dissolve 4-methylaniline (1.0 equiv) in anhydrous dichloromethane.

-

Add 2-nitrobenzoyl chloride (1.1 equiv) dropwise under nitrogen.

-

Stir at 25°C for 4–6 hours.

-

Quench with water, extract organic layer, and purify via recrystallization (ethanol/water).

Yield: 75–85% (estimated from analogous reactions) .

Industrial-Scale Production

Continuous flow reactors enhance efficiency for nitrobenzamide synthesis by improving heat transfer and reducing reaction times. Key parameters:

-

Temperature: 50–60°C

-

Residence time: 10–15 minutes

-

Catalyst: None required (base-mediated reaction).

Industrial and Research Applications

Chemical Intermediate

N-(4-Methylphenyl)-2-nitrobenzamide serves as a precursor for:

-

Dyes and pigments: Nitro groups facilitate azo dye synthesis.

-

Pharmaceuticals: Reduced to aminobenzamides for further functionalization.

Material Science

The compound’s planar structure and hydrogen-bonding capacity make it a candidate for organic semiconductors or supramolecular assemblies .

Comparative Analysis with Structural Analogs

| Property | N-(4-Methylphenyl)-2-nitrobenzamide | N-(4-Methylphenyl)-3-nitrobenzamide | N-(4-Methylphenyl)-4-nitrobenzamide |

|---|---|---|---|

| Nitro Position | Ortho (2-) | Meta (3-) | Para (4-) |

| logP | 2.8–3.5 | 3.0–3.7 | 3.2–3.9 |

| Anticonvulsant ED | Not reported | 45.2 μmol/kg | 31.8 μmol/kg |

Para-nitro derivatives generally show higher bioactivity due to reduced steric hindrance and optimal electronic effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume